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2,3-Bis(trifluoromethyl)nitrobenzene
Overview
Description
2,3-Bis(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H3F6NO2 and a molecular weight of 259.11 g/mol . It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,3-bis(trifluoromethyl)benzene. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The nitration reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- 2,3-Bis(trifluoromethyl)nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance reactivity and selectivity in various chemical reactions, making it a preferred choice for chemists seeking to develop novel compounds .
Reagents in Chemical Reactions
- The compound is utilized as a reagent in electrophilic aromatic substitution reactions and other transformations. The nitro group can participate in redox reactions, allowing for the functionalization of aromatic systems.
Biological Research
Enzyme Inhibition Studies
- In biological contexts, this compound is employed to investigate enzyme inhibition and protein-ligand interactions. Its electronic properties facilitate the study of molecular interactions critical to understanding biochemical pathways .
Pharmaceutical Applications
- The compound has been explored as a precursor for synthesizing biologically active compounds. Research indicates its potential in developing pharmaceuticals targeting various diseases due to its ability to modify biological targets effectively .
Material Science
High-Performance Polymers
- In materials science, this compound is integral to formulating high-performance polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, which are essential for applications in automotive and electronics industries .
Specialty Chemicals Production
- The compound is also used as an intermediate in producing specialty chemicals, particularly fluorinated compounds that are valuable in agrochemicals and other industrial applications. Its unique structure allows for the development of materials with tailored properties .
Environmental Applications
Sustainable Agrochemicals
- There is ongoing research into using this compound for developing environmentally friendly pesticides and herbicides. Its unique chemical characteristics may improve the efficacy of these agents while minimizing environmental impact .
Analytical Chemistry
Reference Material
- In analytical chemistry, this compound serves as a reference material for calibrating instruments and validating methods for detecting similar compounds. Its stability and well-defined properties make it suitable for such applications .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo specific chemical transformations, such as reduction and substitution, which alter its structure and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)nitrobenzene: Similar in structure but with the trifluoromethyl groups at different positions on the benzene ring.
2,4-Bis(trifluoromethyl)nitrobenzene: Another isomer with different positioning of the trifluoromethyl groups.
Uniqueness
2,3-Bis(trifluoromethyl)nitrobenzene is unique due to the specific positioning of its trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. This positioning affects the compound’s electron distribution and steric hindrance, making it distinct from its isomers .
Biological Activity
2,3-Bis(trifluoromethyl)nitrobenzene (CAS Number: 1978-06-9) is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by two trifluoromethyl groups and a nitro group attached to a benzene ring. The presence of these electron-withdrawing groups significantly affects its chemical reactivity and biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₂F₆N₂O₂ |
Molecular Weight | 221.07 g/mol |
Melting Point | 60-62 °C |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves nitration reactions using various reagents. For example, one method utilizes concentrated nitric acid in the presence of fuming sulfuric acid to achieve high yields under controlled conditions .
Table 2: Synthesis Conditions
Method | Reagents | Yield (%) |
---|---|---|
Nitration of 1,4-bis(trifluoromethyl)benzene | Nitric Acid + Fuming Sulfuric Acid | Up to 65.3% |
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the effects of nitroaromatic compounds on cancer cell lines. Although direct data on this compound is sparse, related compounds have shown varying degrees of cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells. For example, certain nitro compounds exhibited IC50 values ranging from 50 to 100 µM against these cell lines .
The biological activity of nitroaromatic compounds often involves the generation of reactive oxygen species (ROS) and interference with cellular pathways such as apoptosis and cell cycle regulation. The trifluoromethyl groups may enhance lipophilicity, allowing for better membrane penetration and increased bioactivity .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of nitrobenzene derivatives, researchers found that derivatives with multiple trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating potential for development as new antimicrobial agents .
Case Study 2: Cytotoxicity in Cancer Research
Another study investigated the cytotoxic effects of various nitroaromatic compounds on cancer cell lines. The findings revealed that compounds structurally similar to this compound demonstrated promising anticancer activity, with some derivatives achieving IC50 values indicative of moderate cytotoxicity against liver and colon cancer cells .
Properties
IUPAC Name |
1-nitro-2,3-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZVFGJPNEGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568224 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-06-9 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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